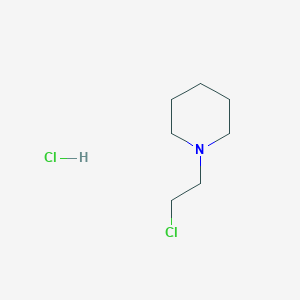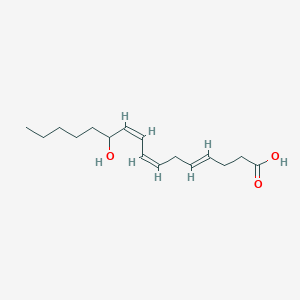
11-Hydroxy-4,7,9-hexadecatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxy-4,7,9-hexadecatrienoic acid (HHT) is a bioactive fatty acid that is found in various living organisms, including humans. It is synthesized through the enzymatic oxidation of linoleic acid by the enzyme 15-lipoxygenase-1 (15-LOX-1). HHT has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mechanism Of Action
The mechanism of action of 11-Hydroxy-4,7,9-hexadecatrienoic acid is not fully understood, but it is believed to exert its effects through various pathways. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to activate peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation. 11-Hydroxy-4,7,9-hexadecatrienoic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
11-Hydroxy-4,7,9-hexadecatrienoic acid has various biochemical and physiological effects. It has been found to regulate lipid metabolism by activating PPARα and inhibiting the activity of sterol regulatory element-binding protein 1c (SREBP-1c), a transcription factor that regulates the expression of genes involved in lipid synthesis. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 11-Hydroxy-4,7,9-hexadecatrienoic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. 11-Hydroxy-4,7,9-hexadecatrienoic acid has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 11-Hydroxy-4,7,9-hexadecatrienoic acid in lab experiments is its ability to regulate lipid metabolism and inflammation. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to activate PPARα and inhibit the activity of SREBP-1c, which makes it a useful tool for studying lipid metabolism. 11-Hydroxy-4,7,9-hexadecatrienoic acid has also been found to have anti-inflammatory effects, which makes it a useful tool for studying inflammation. One limitation of using 11-Hydroxy-4,7,9-hexadecatrienoic acid in lab experiments is its availability. 11-Hydroxy-4,7,9-hexadecatrienoic acid is not readily available and must be synthesized in the lab, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on 11-Hydroxy-4,7,9-hexadecatrienoic acid. One area of research is the development of 11-Hydroxy-4,7,9-hexadecatrienoic acid as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. Another area of research is the study of the mechanism of action of 11-Hydroxy-4,7,9-hexadecatrienoic acid, which is not fully understood. Further research is needed to elucidate the pathways through which 11-Hydroxy-4,7,9-hexadecatrienoic acid exerts its effects. Additionally, the development of new synthesis methods for 11-Hydroxy-4,7,9-hexadecatrienoic acid could make it more readily available for lab experiments and potential therapeutic applications.
Synthesis Methods
11-Hydroxy-4,7,9-hexadecatrienoic acid is synthesized through the enzymatic oxidation of linoleic acid by the enzyme 15-LOX-1. This reaction results in the formation of 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE), which is further metabolized to 11-Hydroxy-4,7,9-hexadecatrienoic acid by the enzyme 13(S)-hydroxy-9(Z),11(E)-octadecadienoic acid synthase (13-HODE synthase).
Scientific Research Applications
11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to have various scientific research applications. It has been studied as a potential therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
properties
CAS RN |
112088-55-8 |
|---|---|
Product Name |
11-Hydroxy-4,7,9-hexadecatrienoic acid |
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
(4E,7Z,9Z)-11-hydroxyhexadeca-4,7,9-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h5-8,10,13,15,17H,2-4,9,11-12,14H2,1H3,(H,18,19)/b7-5-,8-6+,13-10- |
InChI Key |
YZHSZFKKUWTIQI-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCC(/C=C\C=C/C/C=C/CCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CCC=CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCC(=O)O)O |
synonyms |
11-HHDTA 11-hydroxy-4,7,9-hexadecatrienoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







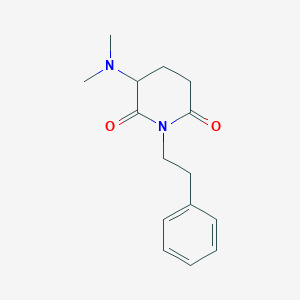
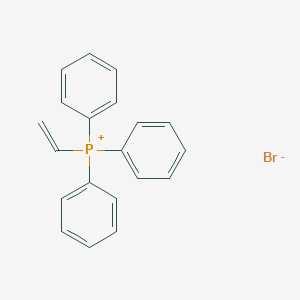
![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)
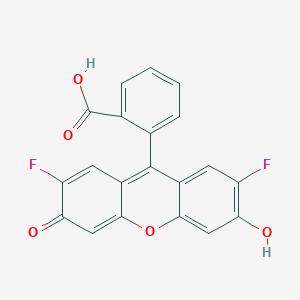

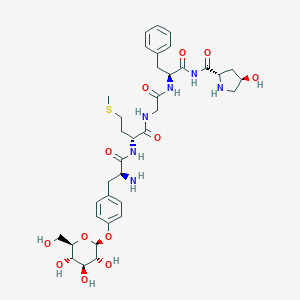
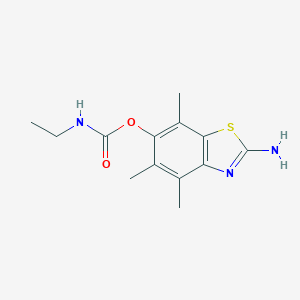
![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
